Cas no 2229608-07-3 (2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid)

2-(4-{(tert-Butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The tert-butoxycarbonyl (Boc) protecting group enhances stability during reactions, while the chlorophenyl moiety offers reactivity for cross-coupling or substitution processes. The butanedioic acid (succinic acid) backbone provides additional sites for conjugation or salt formation, making it useful in pharmaceutical and agrochemical applications. Its well-defined structure ensures reproducibility in synthetic pathways, and the chlorine substituent allows for selective modifications. This compound is particularly advantageous in peptide synthesis and as a building block for complex molecules requiring controlled deprotection and functionalization.
2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid structure
2229608-07-3 structure
Product Name:2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid
CAS No:2229608-07-3
MF:C15H18ClNO6
MW:343.759523868561
CID:5976404
PubChem ID:165706351
Update Time:2025-10-31

2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid
    • 2229608-07-3
    • EN300-1899515
    • 2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)butanedioic acid
    • Inchi: 1S/C15H18ClNO6/c1-15(2,3)23-14(22)17-11-5-4-8(6-10(11)16)9(13(20)21)7-12(18)19/h4-6,9H,7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)
    • InChI Key: KSRHUCFEGINVFJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C(=O)O)CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 343.0822650g/mol
  • Monoisotopic Mass: 343.0822650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 113Ų

2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid Pricemore >>

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Additional information on 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid

Research Brief on 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid (CAS: 2229608-07-3)

2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid (CAS: 2229608-07-3) is a synthetic intermediate of growing interest in medicinal chemistry and pharmaceutical research. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amine and chlorophenyl substituents, has recently emerged as a key building block in the development of novel therapeutic agents. Recent studies highlight its utility in the synthesis of targeted small-molecule inhibitors, particularly in oncology and inflammation-related pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of selective HDAC6 inhibitors. Researchers utilized its chiral center and carboxyl functionalities to develop derivatives with improved blood-brain barrier permeability, showing promise for neurodegenerative disease applications. The Boc-protected amine group was found critical for maintaining stability during multi-step synthetic routes while allowing selective deprotection for further modifications.

Structural-activity relationship (SAR) investigations reported in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the 3-chloro substitution pattern on the phenyl ring significantly enhances binding affinity to mPGES-1, a target for inflammatory diseases. Molecular docking simulations suggest the chlorophenyl moiety occupies a hydrophobic pocket while the butanedioic acid tail interacts with polar residues, providing a template for anti-inflammatory drug design.

From a synthetic chemistry perspective, recent process optimization studies (Organic Process Research & Development, 2023) have established more sustainable routes for large-scale production of 2229608-07-3. A notable advancement involves a biocatalytic asymmetric synthesis achieving >99% ee, addressing previous challenges with racemization during the diacid formation step. These improvements have increased the compound's accessibility for drug discovery programs.

Emerging applications include its use in PROTAC (proteolysis targeting chimera) development, as reported in ACS Chemical Biology (2024). The compound's structural features enable efficient linker attachment to E3 ligase ligands while maintaining favorable physicochemical properties. Early-stage research indicates derivatives of 2229608-07-3 show enhanced degradation efficiency of target proteins compared to traditional small-molecule inhibitors.

Ongoing preclinical studies suggest potential in overcoming kinase inhibitor resistance mechanisms, particularly in EGFR-mutant cancers. The compound's ability to serve as a scaffold for covalent inhibitors that target non-catalytic cysteine residues represents a significant advancement in targeted therapy approaches. However, further pharmacokinetic optimization is required to address challenges with metabolic stability observed in animal models.

In conclusion, 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)butanedioic acid continues to demonstrate versatile applications in drug discovery. Its unique chemical features enable diverse modifications for various therapeutic targets, while recent synthetic advancements have improved its accessibility. Future research directions likely include expanded investigations into its use in bifunctional molecules and further optimization of its drug-like properties.

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